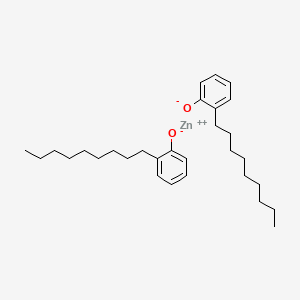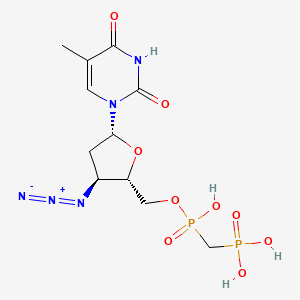
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (phosphonomethyl)phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but with modifications that confer unique properties. It is primarily used in antiviral research, particularly in the development of treatments for viral infections such as HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Phosphonomethylation: The 5’-hydroxyl group is then reacted with a phosphonomethylating agent, such as diethyl phosphonomethyl chloride, under basic conditions to introduce the phosphonomethyl group.
Hydrolysis: The final step involves hydrolysis to yield the hydrogen phosphonate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of large-scale reactors, continuous flow processes, and stringent purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogs on cellular processes.
Medicine
The primary application in medicine is in antiviral therapy. This compound has shown promise in the treatment of HIV by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication.
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) involves its incorporation into viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively halts viral replication.
Molecular Targets and Pathways
Reverse Transcriptase: The primary target is the reverse transcriptase enzyme of retroviruses.
DNA Synthesis Pathway: By incorporating into the DNA strand, it disrupts the normal DNA synthesis process.
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with similar antiviral properties.
Stavudine (d4T): Another thymidine analog used in antiviral therapy.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is unique due to its dual modification at the 3’ and 5’ positions. This dual modification enhances its antiviral activity and reduces the likelihood of resistance development compared to other nucleoside analogs.
Propiedades
Número CAS |
115991-79-2 |
|---|---|
Fórmula molecular |
C11H17N5O9P2 |
Peso molecular |
425.23 g/mol |
Nombre IUPAC |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H17N5O9P2/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(25-9)4-24-27(22,23)5-26(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clave InChI |
DNHWKXJFBOJNEC-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


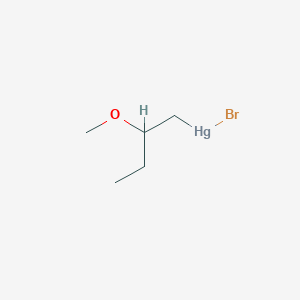
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

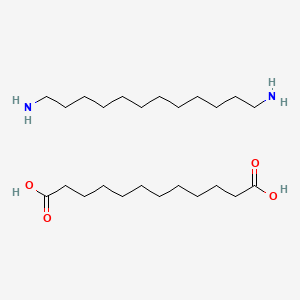
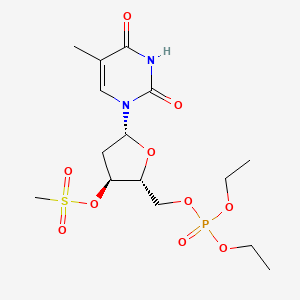
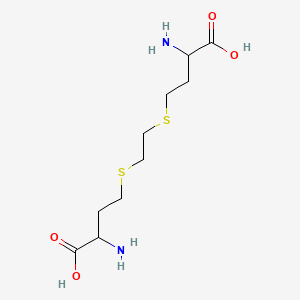

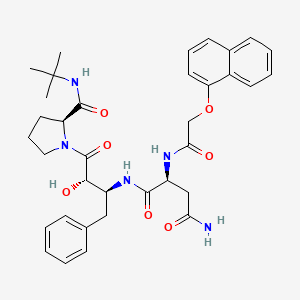
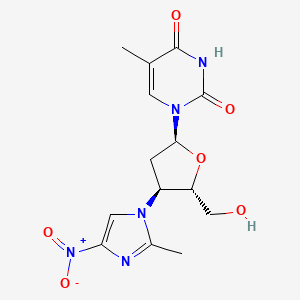
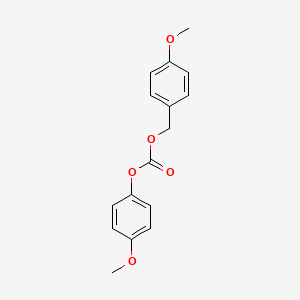
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
